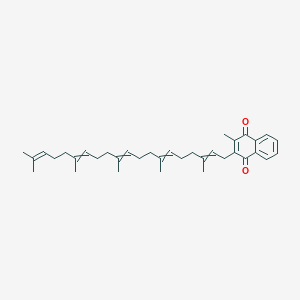

2-Methyl-3-(3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenyl)naphthalene-1,4-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Menaquinone 5 is a form of vitamin K2, which is part of the vitamin K family. Vitamin K is essential for various biological functions, including blood clotting, bone metabolism, and cardiovascular health. Menaquinone 5, like other menaquinones, has a naphthoquinone ring structure with a side chain composed of five isoprenoid units. This compound is naturally found in certain fermented foods and animal products, and it can also be synthesized for use in dietary supplements and medical applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of menaquinone 5 typically involves the condensation of a naphthoquinone derivative with an appropriate isoprenoid unit. One common method is the Friedel-Crafts alkylation of 1,4-naphthoquinone with a prenyl bromide under acidic conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further purification steps, including recrystallization and chromatography, to obtain pure menaquinone 5.

Industrial Production Methods

Industrial production of menaquinone 5 often involves microbial fermentation. Specific strains of bacteria, such as Bacillus subtilis, are cultured in a nutrient-rich medium to produce menaquinone 5. The fermentation process is optimized to maximize yield, and the product is extracted using organic solvents. The crude extract is then purified through various techniques, including liquid-liquid extraction, chromatography, and crystallization, to obtain high-purity menaquinone 5.

化学反应分析

Types of Reactions

Menaquinone 5 undergoes several types of chemical reactions, including:

Oxidation: Menaquinone 5 can be oxidized to form menaquinone epoxides.

Reduction: It can be reduced to form menaquinol, the hydroquinone form of menaquinone.

Substitution: Various substitution reactions can occur on the naphthoquinone ring or the isoprenoid side chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Menaquinone epoxides.

Reduction: Menaquinol.

Substitution: Halogenated menaquinone derivatives.

科学研究应用

Menaquinone 5 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the chemical properties and reactivity of naphthoquinones.

Biology: Research on menaquinone 5 helps in understanding its role in cellular processes, including electron transport and cellular respiration.

Medicine: Menaquinone 5 is studied for its potential benefits in bone health, cardiovascular health, and its role in preventing osteoporosis and arterial calcification.

Industry: It is used in the formulation of dietary supplements and fortified foods to enhance vitamin K2 intake.

作用机制

Menaquinone 5 exerts its effects through several mechanisms:

Cofactor for γ-glutamyl carboxylase: It acts as a cofactor for the enzyme γ-glutamyl carboxylase, which is involved in the carboxylation of glutamate residues in vitamin K-dependent proteins. This modification is essential for the biological activity of these proteins.

Electron Transport: In bacteria, menaquinone 5 plays a crucial role in the electron transport chain, facilitating the transfer of electrons and the generation of ATP.

Calcium Regulation: Menaquinone 5 helps regulate calcium deposition in bones and prevents its accumulation in blood vessels, thus supporting bone health and cardiovascular health.

相似化合物的比较

Menaquinone 5 is one of several menaquinones, each differing in the length of their isoprenoid side chains. Similar compounds include:

Menaquinone 4: Has four isoprenoid units and is commonly found in animal products.

Menaquinone 7: Contains seven isoprenoid units and is prevalent in fermented foods like natto.

Phylloquinone (Vitamin K1): Found in green leafy vegetables and has a phytyl side chain instead of isoprenoid units.

Uniqueness of Menaquinone 5

Menaquinone 5 is unique due to its specific isoprenoid chain length, which influences its bioavailability, distribution, and function in the body. Its intermediate chain length provides a balance between the shorter menaquinones, which are rapidly metabolized, and the longer ones, which have prolonged activity.

属性

IUPAC Name |

2-methyl-3-(3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenyl)naphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48O2/c1-26(2)14-10-15-27(3)16-11-17-28(4)18-12-19-29(5)20-13-21-30(6)24-25-32-31(7)35(37)33-22-8-9-23-34(33)36(32)38/h8-9,14,16,18,20,22-24H,10-13,15,17,19,21,25H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPYXGZDOYTYDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methoxybenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14111320.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14111322.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14111357.png)

![Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate](/img/structure/B14111364.png)

![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14111371.png)

![(1R,2S,4R,6R,7S,8R,9S,12S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol](/img/structure/B14111383.png)

![16-Dioxooxacyclohexadeca-4,6-dien-3-yl]methyl 6-deoxy-2](/img/structure/B14111394.png)

![N-[3-(2-amino-1H-imidazol-5-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B14111398.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B14111407.png)